3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine
Beschreibung
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine is a halogen-rich heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. Its structure includes bromine (position 3), chlorine (position 6), iodine (position 7), and a primary amine (position 8). These substituents confer unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications. The compound’s synthetic accessibility and reactivity are influenced by the electron-withdrawing halogens and the nucleophilic amine group .
Eigenschaften
Molekularformel |
C6H3BrClIN4 |
|---|---|
Molekulargewicht |
373.37 g/mol |
IUPAC-Name |
3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H3BrClIN4/c7-2-1-11-6-4(10)3(9)5(8)12-13(2)6/h1H,10H2 |
InChI-Schlüssel |
KZFGJFBDESGSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=N1)C(=C(C(=N2)Cl)I)N)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of imidazo[1,2-b]pyridazine derivatives. For example, the bromination, chlorination, and iodination can be achieved using reagents such as N-bromosuccinimide, N-chlorosuccinimide, and iodine monochloride, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The compound’s halogenation pattern distinguishes it from analogues. Key comparisons include:
Table 1: Substituent Comparison
- Halogen Effects : The iodine atom at position 7 in the target compound increases molecular weight and polarizability compared to methyl or hydrogen substituents. This may enhance binding to hydrophobic pockets in biological targets .
- Amine Functionality: The NH₂ group at position 8 enables hydrogen bonding, a feature absent in non-aminated analogues like ’s compound .
Spectroscopic and Crystallographic Data
- NMR : ’s Compound 32 shows characteristic NH and aromatic proton signals (δ 10.27 ppm for NH; δ 7.81 ppm for H-2). The target compound’s ¹H NMR would exhibit similar peaks, with additional deshielding due to iodine .
- Crystallography : ’s bromoimidazo[1,2-a]pyridine forms hydrogen-bonded layers, suggesting the target’s NH₂ may participate in similar intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
